2,3-Dimethoxybenzaldehyde

Catalog No.
S703256
CAS No.
86-51-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxybenzaldehyde

CAS Number

86-51-1

Product Name

2,3-Dimethoxybenzaldehyde

IUPAC Name

2,3-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3

InChI Key

JIVGSHFYXPRRSZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C=O

Synonyms

o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;

Canonical SMILES

COC1=CC=CC(=C1OC)C=O

Antifungal Activity

2,3-Dimethoxybenzaldehyde has been investigated for its potential as an antifungal agent. Studies have shown that it exhibits antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger []. The mechanism of action is believed to involve its ability to disrupt cellular redox homeostasis in fungi, leading to cell death [].

However, further research is needed to determine the effectiveness and safety of 2,3-dimethoxybenzaldehyde as a standalone antifungal treatment. Additionally, its potential use as a chemosensitizer to enhance the efficacy of existing antifungal drugs is being explored [].

Other Potential Applications

Research suggests that 2,3-dimethoxybenzaldehyde may have other potential applications beyond its antifungal properties. These include:

  • Selective valorization of lignin: A study explored the use of 2,3-dimethoxybenzaldehyde as a catalyst for the conversion of lignin, a by-product of the paper industry, into valuable phenol [].
  • Synthesis of other bioactive compounds: 2,3-dimethoxybenzaldehyde can serve as a starting material for the synthesis of various other compounds with potential biological activities [].

2,3-Dimethoxybenzaldehyde, also known as o-Veratraldehyde, is an aromatic aldehyde with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.17 g/mol. Its structure features two methoxy groups (-OCH₃) attached to a benzaldehyde backbone, specifically at the 2 and 3 positions of the benzene ring. This compound is characterized by its pleasant odor and is often used in perfumery and flavoring applications .

Currently, there's no significant research specifically exploring the mechanism of action of 2,3-dimethoxybenzaldehyde in biological systems. Its primary function lies in its role as a precursor molecule for other bioactive compounds.

  • Toxicity: Limited data exists on the specific toxicity of 2,3-dimethoxybenzaldehyde. However, it's recommended to handle it with care as with most organic compounds. Wear gloves, eye protection, and work in a well-ventilated area [].
  • Flammability: Flammable liquid. Flash point is around 110 °C [].
Typical of aldehydes:

  • Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2,3-dimethoxybenzoic acid.
  • Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 2,3-dimethoxybenzyl alcohol.
  • Condensation Reactions: It can participate in various condensation reactions, such as the formation of imines or Schiff bases when reacted with amines.
  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives .

Research indicates that 2,3-dimethoxybenzaldehyde exhibits notable biological activities:

  • Antifungal Properties: It has been shown to possess antifungal activity against various pathogens by targeting cellular antioxidation mechanisms .
  • Antioxidant Activity: The compound has potential antioxidant properties, which may contribute to its biological efficacy in preventing oxidative stress-related damage .
  • Potential Therapeutic Uses: Due to its structural characteristics, it may serve as a lead compound in drug development for various therapeutic applications .

Several methods exist for synthesizing 2,3-dimethoxybenzaldehyde:

  • From o-Dimethoxybenzene:
    • Combine o-dimethoxybenzene with formaldehyde in the presence of a catalyst such as acid or base.
    • Stir the mixture at elevated temperatures to facilitate the reaction .
  • Via Electrophilic Aromatic Substitution:
    • Start with veratrole (1,2-dimethoxybenzene) and perform formylation using reagents like formic acid or paraformaldehyde under acidic conditions.
  • Via Grignard Reaction:
    • Reacting an appropriate Grignard reagent with a suitable carbonyl precursor can also yield this compound.

Each method varies in efficiency and yield depending on the specific conditions employed .

2,3-Dimethoxybenzaldehyde finds applications in various fields:

  • Fragrance Industry: Used as a flavoring agent and fragrance component due to its pleasant aroma.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activities.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis for producing more complex molecules .

Studies on 2,3-dimethoxybenzaldehyde have focused on its interactions with biological systems:

  • Cellular Studies: Research has indicated that this compound interacts with cellular pathways related to oxidative stress and apoptosis.
  • Molecular Docking Studies: Computational studies have been conducted to predict its binding affinity to various biological targets, suggesting potential therapeutic roles in treating diseases related to oxidative damage .

Several compounds share structural similarities with 2,3-dimethoxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
VeratraldehydeContains two methoxy groupsKnown for its use in perfumery
4-MethoxybenzaldehydeContains one methoxy groupExhibits different biological activities
2-Hydroxy-3-methoxybenzaldehydeContains hydroxyl groupDisplays different reactivity patterns
AnisaldehydeContains one methoxy groupCommonly used in flavoring

While these compounds share similar functional groups, 2,3-dimethoxybenzaldehyde's unique positioning of methoxy groups contributes to distinct chemical reactivity and biological activity profiles .

Physical Description

Off-white or yellow moist crystalline powder; [Alfa Aesar MSDS]

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

UNII

8ALP3SY00L

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86-51-1

Wikipedia

2,3-dimethoxybenzaldehyde

Dates

Last modified: 08-15-2023

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